(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Overview
Description
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amination: Introduction of the amino group at the desired position.
Hydroxylation: Introduction of the hydroxyl group.
Chiral Resolution: Separation of the desired enantiomer.
Industrial Production Methods: Industrial production may involve optimized versions of the above steps, often using catalysts and specific reaction conditions to increase yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid has several applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups play crucial roles in binding to these targets, influencing biological pathways.
Comparison with Similar Compounds
- (2S,3S)-3-Amino-2-hydroxy-3-(phenyl)propanoic acid
- (2S,3S)-3-Amino-2-hydroxy-3-(benzyl)propanoic acid
Uniqueness: The presence of the naphthalene ring distinguishes (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid from other similar compounds, potentially offering unique binding properties and biological activities.
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-naphthalen-1-ylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGUPWBKDSQFQO-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376187 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959573-38-7 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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